molecular formula C12H22O6 B605134 Acid-PEG2-t-butyl ester CAS No. 2086688-99-3

Acid-PEG2-t-butyl ester

Cat. No.: B605134
CAS No.: 2086688-99-3
M. Wt: 262.3
InChI Key: FVMOAKLTZMCDOV-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Acid-PEG2-t-butyl ester is primarily used as a linker in the synthesis of PROTACs (Proteolysis-Targeting Chimeras) . PROTACs are a class of drugs that work by recruiting an E3 ubiquitin ligase to tag a specific protein for degradation . The primary targets of this compound, therefore, are the proteins that are intended to be degraded .

Mode of Action

The this compound contains a t-butyl protected carboxylic acid group and a terminal carboxylic acid . The terminal carboxylic acid can react with primary amine groups in the presence of activators (e.g., EDC, or HATU) to form a stable amide bond . This reaction allows the linker to attach to the target protein .

Pharmacokinetics

It’s known that the compound is soluble in water, dmso, and dmf , which suggests it could have good bioavailability. The t-butyl protected carboxylic group can be deprotected under acidic conditions , which could potentially influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The primary result of the action of this compound is the formation of a stable amide bond with primary amine groups . This allows the compound to serve as a linker in PROTACs, facilitating the tagging of specific proteins for degradation . The degradation of these proteins can have various molecular and cellular effects, depending on the roles of the proteins involved.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the compound’s solubility in different solvents can affect its distribution and bioavailability. Additionally, the deprotection of the t-butyl protected carboxylic group under acidic conditions suggests that the compound’s action could be influenced by the pH of its environment.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of Acid-PEG2-t-butyl ester typically involves the esterification of PEG with t-butyl alcohol. One common method is the Steglich esterification, which uses dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) as catalysts . The reaction is carried out in anhydrous conditions to prevent hydrolysis of the ester bond.

Industrial Production Methods: In industrial settings, the production of this compound may involve the use of large-scale esterification reactors with continuous monitoring of reaction conditions such as temperature, pH, and reactant concentrations. The use of high-purity reagents and solvents ensures the consistency and quality of the final product .

Properties

IUPAC Name

3-[2-[3-[(2-methylpropan-2-yl)oxy]-3-oxopropoxy]ethoxy]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22O6/c1-12(2,3)18-11(15)5-7-17-9-8-16-6-4-10(13)14/h4-9H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVMOAKLTZMCDOV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)CCOCCOCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701142757
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

262.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2086688-99-3
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2086688-99-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Propanoic acid, 3-[2-(2-carboxyethoxy)ethoxy]-, 1-(1,1-dimethylethyl) ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701142757
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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